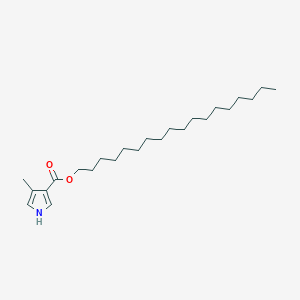
Octadecyl 4-methyl-1H-pyrrole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadecyl 4-methyl-1H-pyrrole-3-carboxylate is a chemical compound known for its unique structure and properties. It is an ester derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen. The compound is characterized by the presence of an octadecyl group (a long-chain alkyl group with 18 carbon atoms) attached to the ester functionality, and a methyl group at the 4-position of the pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octadecyl 4-methyl-1H-pyrrole-3-carboxylate typically involves the esterification of 4-methyl-1H-pyrrole-3-carboxylic acid with octadecanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is usually heated to facilitate the esterification process, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and catalyst concentration, can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Octadecyl 4-methyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, where substituents replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while reduction can produce alcohols or other reduced forms of the ester.
Scientific Research Applications
Octadecyl 4-methyl-1H-pyrrole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be utilized in the study of biological systems, particularly in understanding the interactions of pyrrole derivatives with biomolecules.
Medicine: Research into potential therapeutic applications, such as drug delivery systems and bioactive compounds, often involves this compound.
Industry: It is used in the development of specialty chemicals, coatings, and surfactants.
Mechanism of Action
The mechanism of action of Octadecyl 4-methyl-1H-pyrrole-3-carboxylate involves its interaction with molecular targets through its functional groups. The ester group can participate in hydrogen bonding and hydrophobic interactions, while the pyrrole ring can engage in π-π stacking and other aromatic interactions. These interactions can influence the compound’s binding affinity and specificity towards various molecular targets, affecting biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 1H-pyrrole-3-carboxylate: A simpler ester derivative of pyrrole with a methyl group instead of an octadecyl group.
Octadecyl 1H-pyrrole-3-carboxylate: Similar to Octadecyl 4-methyl-1H-pyrrole-3-carboxylate but lacks the methyl group at the 4-position.
4-Methyl-1H-pyrrole-3-carboxylic acid: The parent acid form of the compound without the esterification.
Uniqueness
This compound is unique due to the combination of its long alkyl chain and the methyl-substituted pyrrole ring. This structure imparts distinct physicochemical properties, such as increased hydrophobicity and potential for self-assembly, which are not present in simpler pyrrole derivatives.
Properties
CAS No. |
106176-10-7 |
|---|---|
Molecular Formula |
C24H43NO2 |
Molecular Weight |
377.6 g/mol |
IUPAC Name |
octadecyl 4-methyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C24H43NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-27-24(26)23-21-25-20-22(23)2/h20-21,25H,3-19H2,1-2H3 |
InChI Key |
YWSJIAURYAEVKR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C1=CNC=C1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


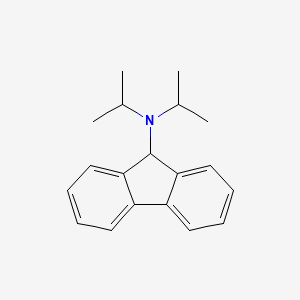
![1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexa(ethyne-2,1-diyl)]hexakis(4-octylbenzene)](/img/structure/B14323449.png)
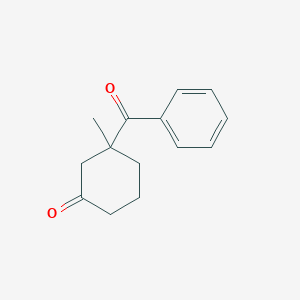
![3-[Dimethyl(phenyl)silyl]propanal](/img/structure/B14323464.png)
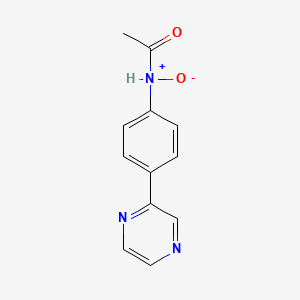
![2-[(2-Cyclohexyl-1-nitroethyl)sulfanyl]pyridine](/img/structure/B14323484.png)

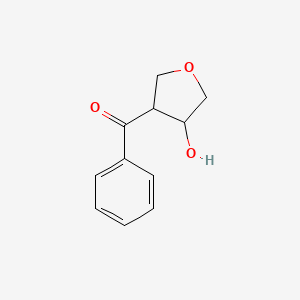
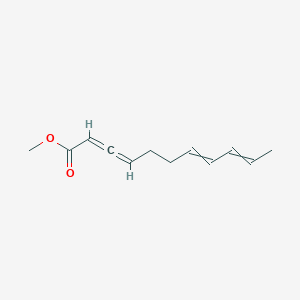
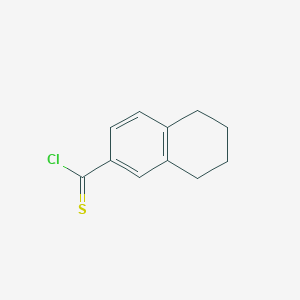
![6-Nitro-2-[(thiophen-2-yl)methyl]-1H-benzimidazole](/img/structure/B14323506.png)
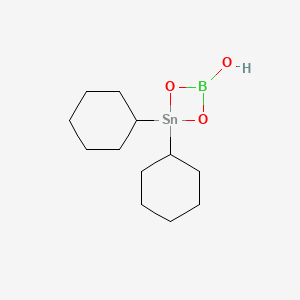
![4-[(Methanesulfonyl)methyl]-1-(4-methylbenzene-1-sulfonyl)-1H-indole](/img/structure/B14323516.png)
![2-{[2-(1H-Imidazol-5-yl)ethyl]amino}benzene-1,4-diol](/img/structure/B14323533.png)
